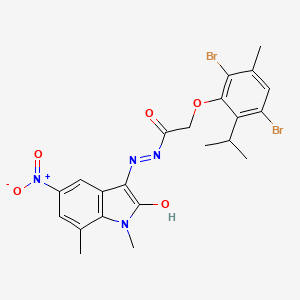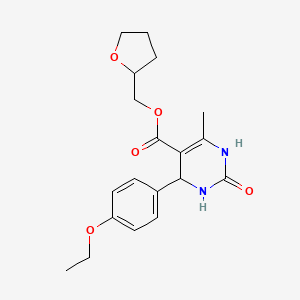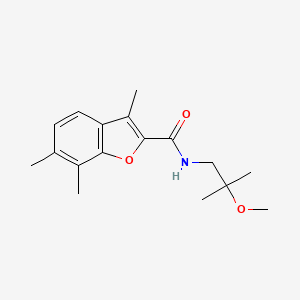
N-(2-methoxy-2-methylpropyl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-2-methylpropyl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide, also known as AM1241, is a synthetic cannabinoid compound that has gained attention in scientific research due to its potential therapeutic effects.
Mécanisme D'action
N-(2-methoxy-2-methylpropyl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide exerts its effects through the activation of the cannabinoid receptor type 2 (CB2). CB2 receptors are primarily expressed in immune cells and have been found to play a role in the regulation of inflammation and pain. Activation of CB2 receptors by N-(2-methoxy-2-methylpropyl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide leads to the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory cytokines, resulting in a reduction of inflammation and pain.
Biochemical and Physiological Effects
In addition to its anti-inflammatory and analgesic effects, N-(2-methoxy-2-methylpropyl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide has been found to have other biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for the survival and growth of neurons. N-(2-methoxy-2-methylpropyl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide has also been found to reduce oxidative stress and inhibit apoptosis, suggesting potential neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-methoxy-2-methylpropyl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide in lab experiments is its selectivity for CB2 receptors, which allows for more precise targeting of the immune system. However, one limitation is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for research on N-(2-methoxy-2-methylpropyl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide. One direction is to investigate its potential therapeutic effects in other diseases, such as multiple sclerosis, rheumatoid arthritis, and cancer. Another direction is to explore its potential as a neuroprotective agent in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methoxy-2-methylpropyl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide and its potential side effects.
In conclusion, N-(2-methoxy-2-methylpropyl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide is a synthetic cannabinoid compound that has shown potential therapeutic effects in various diseases. Its selectivity for CB2 receptors and anti-inflammatory properties make it a promising candidate for future research. However, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(2-methoxy-2-methylpropyl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide involves the reaction of 3,6,7-trimethyl-1,2-benzofuran with 2-bromo-2-methylpropylamine, followed by the addition of methoxyacetyl chloride. The resulting product is then treated with ammonia to yield N-(2-methoxy-2-methylpropyl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide. This synthesis method has been reported in several scientific journals and has been found to be reliable and efficient.
Applications De Recherche Scientifique
N-(2-methoxy-2-methylpropyl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic effects in various diseases. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. In animal studies, N-(2-methoxy-2-methylpropyl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide has been found to reduce pain and inflammation in models of neuropathic pain, inflammatory pain, and osteoarthritis. It has also been shown to protect against brain damage in models of stroke and traumatic brain injury.
Propriétés
IUPAC Name |
N-(2-methoxy-2-methylpropyl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-10-7-8-13-12(3)15(21-14(13)11(10)2)16(19)18-9-17(4,5)20-6/h7-8H,9H2,1-6H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBODYQGXHMEKEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=C(O2)C(=O)NCC(C)(C)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-2-methylpropyl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B5234770.png)
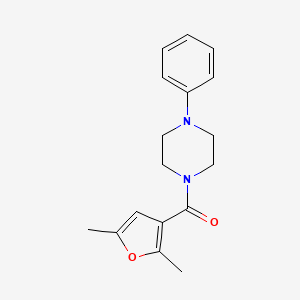
![N-[2-(2-pyridinyl)ethyl]cyclooctanamine](/img/structure/B5234778.png)
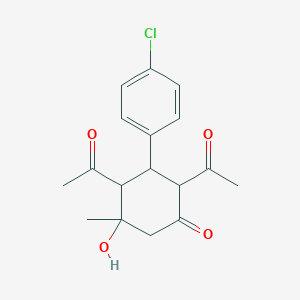
![3-[(5-nitro-8-quinolinyl)amino]-1-propanol](/img/structure/B5234798.png)
![2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile](/img/structure/B5234804.png)
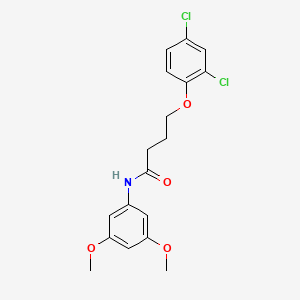
![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5234816.png)
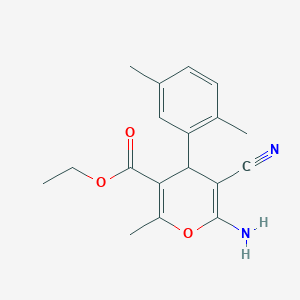
![(4-chlorophenyl)[1-(2,4-dimethoxybenzyl)-3-piperidinyl]methanone](/img/structure/B5234822.png)
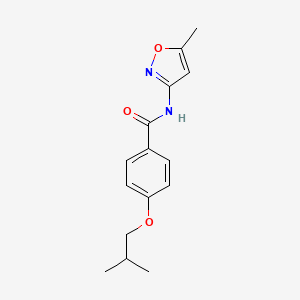
![4-(2-phenylethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5234851.png)
